molecular formula C15H15N3O6S B055495 Benzenediazonium, 4-(dimethylamino)-, salt with 2-hydroxy-5-sulfobenzoic acid (1:1) CAS No. 124737-31-1

Benzenediazonium, 4-(dimethylamino)-, salt with 2-hydroxy-5-sulfobenzoic acid (1:1)

Cat. No. B055495
M. Wt: 365.4 g/mol
InChI Key: OWVHHXKGBMBZIY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenediazonium, 4-(dimethylamino)-, salt with 2-hydroxy-5-sulfobenzoic acid (1:1) is a chemical compound that has been used in scientific research for various purposes. This compound is also known as Fast Garnet GBC Base, and it is commonly used as a coupling agent in the synthesis of azo dyes.

Mechanism Of Action

The mechanism of action of Benzenediazonium, 4-(dimethylamino)-, salt with 2-hydroxy-5-sulfobenzoic acid (1:1) is not fully understood. However, it is known to act as a coupling agent in the synthesis of azo dyes. It is also believed to have an effect on the stability and solubility of the synthesized compounds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Benzenediazonium, 4-(dimethylamino)-, salt with 2-hydroxy-5-sulfobenzoic acid (1:1). However, it is known to be a stable and soluble compound, which makes it suitable for use in various laboratory experiments.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Benzenediazonium, 4-(dimethylamino)-, salt with 2-hydroxy-5-sulfobenzoic acid (1:1) in laboratory experiments is its stability and solubility. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of Benzenediazonium, 4-(dimethylamino)-, salt with 2-hydroxy-5-sulfobenzoic acid (1:1) in scientific research. One potential direction is in the development of new sensors for the detection of various analytes. Another potential direction is in the synthesis of new organic compounds for use in the pharmaceutical industry. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may lead to new applications in the future.
Conclusion:
In conclusion, Benzenediazonium, 4-(dimethylamino)-, salt with 2-hydroxy-5-sulfobenzoic acid (1:1) is a chemical compound that has been widely used in scientific research for various purposes. Its stability and solubility make it a cost-effective option for researchers, and it has been used in the synthesis of azo dyes, development of sensors, and synthesis of other organic compounds. Further research is needed to fully understand its mechanism of action and potential applications in the future.

Synthesis Methods

The synthesis of Benzenediazonium, 4-(dimethylamino)-, salt with 2-hydroxy-5-sulfobenzoic acid (1:1) involves the reaction between 4-(dimethylamino)benzenediazonium chloride and 2-hydroxy-5-sulfobenzoic acid. This reaction results in the formation of a red crystalline compound, which is then purified and dried for further use.

Scientific Research Applications

Benzenediazonium, 4-(dimethylamino)-, salt with 2-hydroxy-5-sulfobenzoic acid (1:1) has been widely used in scientific research for various purposes. One of its main applications is in the synthesis of azo dyes, which are widely used in the textile industry. This compound is also used as a coupling agent in the synthesis of other organic compounds. In addition, it has been used in the development of sensors for the detection of various analytes.

properties

CAS RN

124737-31-1

Product Name

Benzenediazonium, 4-(dimethylamino)-, salt with 2-hydroxy-5-sulfobenzoic acid (1:1)

Molecular Formula

C15H15N3O6S

Molecular Weight

365.4 g/mol

IUPAC Name

3-carboxy-4-hydroxybenzenesulfonate;4-(dimethylamino)benzenediazonium

InChI

InChI=1S/C8H10N3.C7H6O6S/c1-11(2)8-5-3-7(10-9)4-6-8;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h3-6H,1-2H3;1-3,8H,(H,9,10)(H,11,12,13)/q+1;/p-1

InChI Key

OWVHHXKGBMBZIY-UHFFFAOYSA-M

SMILES

CN(C)C1=CC=C(C=C1)[N+]#N.C1=CC(=C(C=C1S(=O)(=O)[O-])C(=O)O)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)[N+]#N.C1=CC(=C(C=C1S(=O)(=O)[O-])C(=O)O)O

Origin of Product

United States

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